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Compound of Interest

Compound Name:
(3-Methoxy-2-

nitrophenyl)methanol

Cat. No.: B1589179 Get Quote

A Comprehensive Spectroscopic Guide to 3-
Methoxy-2-nitrobenzyl Alcohol
This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-

nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermediate in various synthetic applications.

For researchers, scientists, and professionals in drug development, accurate structural

elucidation is paramount. This document synthesizes predictive data and established principles

of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a

robust characterization of the target molecule. We will explore not just the data itself, but the

underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Properties
3-Methoxy-2-nitrobenzyl alcohol is an aromatic compound featuring a benzyl alcohol core

substituted with a methoxy (-OCH₃) group at the C3 position and a nitro (-NO₂) group at the C2

position. This specific substitution pattern creates a unique electronic environment that is

reflected in its spectroscopic signatures.

Chemical Formula: C₈H₉NO₄[1]

Molecular Weight: 183.16 g/mol [1]

IUPAC Name: (3-methoxy-2-nitrophenyl)methanol[1]
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Caption: Molecular structure of 3-methoxy-2-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis below is based on established substituent effects on

aromatic systems.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.65 d 1H H-6

Deshielded by
the adjacent
electron-
withdrawing
nitro group.

~7.50 t 1H H-4

Influenced by

both the nitro

and methoxy

groups.

~7.20 d 1H H-5

Least affected by

the electron-

withdrawing

groups.

~4.90 s 2H -CH₂OH

Benzylic protons

adjacent to an

oxygen atom.

~3.95 s 3H -OCH₃

Typical chemical

shift for methoxy

protons.

| ~2.5-3.5 | br s | 1H | -OH | Broad singlet, position is concentration and solvent dependent. |

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals

for the three aromatic protons, consistent with a trisubstituted benzene ring. The electron-

withdrawing nitro group at C2 will cause a significant downfield shift (deshielding) for the

adjacent proton at C6. The methoxy group at C3 is an electron-donating group, which would

typically shield adjacent protons, but its effect is modulated by the powerful nitro group. The

benzylic protons (-CH₂) appear as a singlet as they have no adjacent protons, and the methoxy

protons also appear as a sharp singlet. The hydroxyl proton signal is often broad and its

chemical shift can vary.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their

electronic environments.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~151.5 C-3
Aromatic carbon attached
to the electron-donating
methoxy group.

~140.0 C-2

Aromatic carbon directly

bonded to the electron-

withdrawing nitro group.

~137.0 C-1
Quaternary carbon attached to

the CH₂OH group.

~133.0 C-4 Aromatic CH carbon.

~129.5 C-6

Aromatic CH carbon,

deshielded by the adjacent

nitro group.

~123.0 C-5 Aromatic CH carbon.

~60.0 -CH₂OH
Benzylic carbon attached to

oxygen.

| ~56.5 | -OCH₃ | Carbon of the methoxy group. |

Interpretation: Six distinct signals are expected for the aromatic carbons, and two for the

aliphatic carbons. The carbon attached to the nitro group (C2) and the carbon attached to the

methoxy group (C3) will be significantly shifted downfield. The benzylic carbon (-CH₂OH) and

the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum. The chemical

shifts are estimated based on data from similar substituted benzyl alcohols.[2]

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-methoxy-2-nitrobenzyl alcohol in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to optimize magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width

of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer

acquisition time are required due to the lower natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical

shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3500 - 3200 Broad O-H Stretching

3100 - 3000 Medium C-H (aromatic) Stretching

2950 - 2850 Medium C-H (aliphatic) Stretching

~1525 Strong N-O (nitro) Asymmetric Stretching

~1350 Strong N-O (nitro) Symmetric Stretching

1600, 1475 Medium-Weak C=C (aromatic) Stretching

~1250 Strong C-O (aryl ether) Stretching
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| ~1050 | Strong | C-O (alcohol) | Stretching |

Interpretation: The IR spectrum will be dominated by several key features. A broad, strong

absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration

of the alcohol group. Two very strong peaks around 1525 cm⁻¹ and 1350 cm⁻¹ are definitive

evidence for the nitro group (asymmetric and symmetric N-O stretching, respectively). Strong

absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will

also be prominent.

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid 3-methoxy-2-nitrobenzyl alcohol

sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The software automatically performs the background subtraction, providing

the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data
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m/z Proposed Fragment Rationale

183 [M]⁺ Molecular ion

166 [M - OH]⁺ Loss of the hydroxyl radical.

165 [M - H₂O]⁺
Dehydration, a common

fragmentation for alcohols.[3]

153 [M - CH₂O]⁺
Loss of formaldehyde from the

benzyl alcohol moiety.

136 [M - NO₂ - H]⁺
Loss of a nitro group and a

hydrogen atom.

| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzyl cation. |

Interpretation: The molecular ion peak [M]⁺ should be observed at m/z 183. Due to the

presence of the aromatic ring, this peak is expected to be reasonably prominent. Common

fragmentation pathways for benzyl alcohols include the loss of water (H₂O, 18 amu) to give a

peak at m/z 165, and the loss of a hydroxyl radical (•OH, 17 amu) resulting in a peak at m/z

166.[4] The nitro group can be lost as •NO₂ (46 amu). Alpha-cleavage between the aromatic

ring and the CH₂OH group is also possible.

[C₈H₉NO₄]⁺˙
m/z = 183

(Molecular Ion)

[C₈H₈NO₃]⁺
m/z = 166

- •OH

[C₈H₇NO₃]⁺˙
m/z = 165

- H₂O

[C₇H₆O₂]⁺˙
m/z = 122

- H - •NO₂

[C₇H₇O]⁺
m/z = 107

- •CH₃
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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